molecular formula C27H26FN3O5 B11592614 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11592614
M. Wt: 491.5 g/mol
InChI Key: IBJLCPHFKCXPMM-UHFFFAOYSA-N
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Description

1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a pyrrolidine-3-carboxamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives to facilitate the coupling of aryl halides with boronic esters.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The choice of solvents, temperature, and reaction time are critical factors that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the disruption of signaling pathways that are critical for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C27H26FN3O5

Molecular Weight

491.5 g/mol

IUPAC Name

1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H26FN3O5/c1-35-23-10-2-18(3-11-23)15-29-27(34)19-14-26(33)31(16-19)22-8-12-24(13-9-22)36-17-25(32)30-21-6-4-20(28)5-7-21/h2-13,19H,14-17H2,1H3,(H,29,34)(H,30,32)

InChI Key

IBJLCPHFKCXPMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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